molecular formula C24H26N6O3 B11044742 ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate

ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate

Cat. No.: B11044742
M. Wt: 446.5 g/mol
InChI Key: FUUWLHCBZUGCIS-FMQUCBEESA-N
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Description

Ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Substitution Reactions:

    Formation of the Enamine Structure: The enamine structure is formed by reacting the quinazoline derivative with an appropriate amine under basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.

Biology

In biological research, ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate is investigated for its potential as a bioactive molecule. Its quinazoline core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-cancer agent, given the biological activity of quinazoline derivatives. Research is ongoing to explore its efficacy and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it valuable for the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Enamine Derivatives: Compounds with similar enamine structures that exhibit biological activity.

Uniqueness

Ethyl (2E)-3-amino-3-({(E)-amino[(6-ethyl-4-methylquinazolin-2-yl)amino]methylidene}amino)-2-(phenylcarbonyl)prop-2-enoate is unique due to its specific combination of a quinazoline core with an enamine structure and an ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl (E)-2-[(Z)-N'-[(Z)-N'-(6-ethyl-4-methylquinazolin-2-yl)carbamimidoyl]carbamimidoyl]-3-hydroxy-3-phenylprop-2-enoate

InChI

InChI=1S/C24H26N6O3/c1-4-15-11-12-18-17(13-15)14(3)27-24(28-18)30-23(26)29-21(25)19(22(32)33-5-2)20(31)16-9-7-6-8-10-16/h6-13,31H,4-5H2,1-3H3,(H4,25,26,27,28,29,30)/b20-19+

InChI Key

FUUWLHCBZUGCIS-FMQUCBEESA-N

Isomeric SMILES

CCC1=CC2=C(N=C(N=C2C=C1)/N=C(/N)\N=C(\C(=C(\C3=CC=CC=C3)/O)\C(=O)OCC)/N)C

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)N=C(C(=C(C3=CC=CC=C3)O)C(=O)OCC)N)C

Origin of Product

United States

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